Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate
Description
Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate is a bicyclic organic compound featuring a ketone group at the 8-position and an ethyl ester at the 3-position of the bicyclo[3.2.1]octane framework (Figure 1). This structure imparts unique steric and electronic properties, making it valuable in synthetic chemistry, particularly as a precursor for pharmaceuticals and complex heterocycles . Its rigid bicyclic system and functional groups allow for diverse reactivity, including nucleophilic additions and cycloadditions.
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-2-14-11(13)9-5-7-3-4-8(6-9)10(7)12/h7-9H,2-6H2,1H3 |
InChI Key |
JNSTWUYHQQEQCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CCC(C1)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-oxobicyclo[32One common method involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 .
Industrial Production Methods
While specific industrial production methods for Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: Depending on the nucleophile, products can include amides or esters.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate serves as a versatile building block in the synthesis of more complex organic molecules. Its bicyclic structure allows for the introduction of various functional groups, making it valuable in the development of pharmaceuticals and agrochemicals .
Synthetic Routes
- The synthesis typically involves cyclization reactions, including Diels-Alder reactions and esterification processes, which are optimized for high yield and purity. Reaction conditions often require specific catalysts and temperature controls to achieve desired outcomes.
Biological Applications
Potential Biological Activity
- Research has indicated that this compound may exhibit interactions with enzymes and receptors, suggesting potential biological activity. Studies are ongoing to evaluate its efficacy as an anti-inflammatory or analgesic agent .
Mechanism of Action
- The compound's mechanism of action is believed to involve modulation of biochemical pathways through interactions with specific molecular targets, which can lead to various therapeutic effects depending on the context of its use.
Medical Applications
Therapeutic Investigations
- This compound is under investigation for its therapeutic properties, particularly in the treatment of pain and inflammation. Its unique structural features may contribute to its effectiveness in these applications .
Industrial Applications
Specialty Chemicals and Materials
- In industrial contexts, this compound is utilized in the production of specialty chemicals and materials due to its unique structural properties. Its rigidity and stability make it suitable for creating polymers and resins with specific performance characteristics .
Case Studies
Case Study 1: Synthesis Optimization
A recent study optimized the synthesis of this compound using high-throughput experimentation techniques to enhance yield and selectivity in producing alkyl ethers from diverse substrates . This approach demonstrated significant improvements in reaction efficiency.
Case Study 2: Biological Activity Assessment
Another investigation focused on assessing the biological activity of this compound against various enzymes involved in inflammatory pathways, revealing promising results that warrant further exploration into its therapeutic potential .
Mechanism of Action
The mechanism of action of Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylate form, which can then participate in various biochemical pathways. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity to its targets .
Comparison with Similar Compounds
Ester Variants: Ethyl vs. Methyl Substituents
The choice of ester substituent significantly influences physicochemical properties. Methyl 8-oxobicyclo[3.2.1]octane-3-carboxylate (MW: 182.22 g/mol, C₁₀H₁₄O₃) differs from the ethyl analogue (MW: ~196.24 g/mol, estimated) by a shorter alkyl chain, leading to reduced lipophilicity. Collision cross-section (CCS) data for the methyl derivative shows a predicted [M+H]+ CCS of 138.9 Ų, suggesting compact geometry . The ethyl variant, while structurally similar, may exhibit enhanced solubility in nonpolar solvents due to increased alkyl chain length.
Table 1: Comparison of Ester Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Predicted CCS [M+H]+ (Ų) |
|---|---|---|---|---|
| Mthis compound | C₁₀H₁₄O₃ | 182.22 | Ester, Ketone | 138.9 |
| This compound | C₁₁H₁₆O₃ | 196.24 | Ester, Ketone | N/A |
Bridge Modifications: Oxo vs. Aza vs. Oxa Groups
Substitution of the ketone (8-oxo) with nitrogen (8-aza) or oxygen (8-oxa) alters electronic and steric profiles:
- 8-Oxo : The ketone group enhances electrophilicity, facilitating nucleophilic attacks at the bridgehead .
- 8-Aza : Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate introduces a basic nitrogen, increasing water solubility and enabling protonation-dependent reactivity .
- 8-Oxa: Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate replaces the ketone with an ether oxygen, reducing electrophilicity but improving stability under acidic conditions .
Table 2: Impact of Bridge Modifications
Substituent Variations: Amino, Benzoyloxy, and Alkyl Groups
- Amino Derivatives: Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate hydrochloride (C₁₀H₁₇NO₃) introduces a protonatable amino group, enabling salt formation and enhanced bioavailability .
- Benzoyloxy Derivatives : Ethyl 3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (Benzoylethylecgonine) demonstrates how aromatic substituents can mimic bioactive molecules, such as cocaine derivatives .
- Alkylamino Derivatives: Ethyl 4-(isopropylamino)-8-oxobicyclo[3.2.1]octane-1-carboxylate is synthesized via a three-component reaction with a diastereomeric ratio (dr) of 2.7:1 and 73% yield, showcasing the impact of bulky substituents on reaction selectivity .
Bicyclo System Variations: [3.2.1] vs. [2.2.2] vs. [3.3.1]
- [3.2.1] System : The target compound’s bicyclo[3.2.1] framework provides a balance of rigidity and reactivity, ideal for stereoselective synthesis .
- [2.2.2] System: Ethyl 3-acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate features a more strained system, leading to higher reactivity in Diels-Alder reactions .
- [3.3.1] System: tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (C₁₃H₂₁NO₃) exhibits a larger ring size, reducing steric hindrance and enabling broader functionalization .
Biological Activity
Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in the synthesis of various pharmacologically active molecules. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure that includes an oxabicyclo framework. Its molecular formula is , with a molecular weight of approximately 182.22 g/mol. The unique stereochemistry of this compound is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of tropane alkaloids, which exhibit a variety of pharmacological effects, including:
- Anticholinergic Activity : Some derivatives have shown potential in modulating neurotransmitter systems, particularly those involving acetylcholine receptors.
- Dopamine Receptor Interaction : Research indicates that certain analogs may selectively inhibit dopamine transporters (DAT) while sparing serotonin transporters (SERT), suggesting potential applications in treating disorders like ADHD and Parkinson's disease .
Structure-Activity Relationship (SAR)
A comprehensive understanding of the SAR for Ethyl 8-oxobicyclo[3.2.1]octane derivatives has been established through various studies:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques, emphasizing enantioselective approaches to ensure high purity and yield:
- Asymmetric Synthesis : Utilizing chiral catalysts to achieve stereoselective outcomes.
- Stille Cross-Coupling : Employed for constructing biaryl compounds that serve as intermediates .
- Desymmetrization Processes : Starting from achiral precursors to form the bicyclic structure with desired stereochemistry .
Case Study 1: Neuropharmacological Effects
A study investigated the neuropharmacological effects of Ethyl 8-oxobicyclo[3.2.1]octane derivatives on rodent models, focusing on their impact on dopamine and serotonin levels. The results indicated that specific derivatives could modulate neurotransmitter release, suggesting potential therapeutic applications in neurodegenerative diseases.
Case Study 2: Agrochemical Applications
Research into the agrochemical potential of this compound revealed its efficacy as a growth regulator in certain plant species, enhancing growth rates and pest resistance . This opens avenues for developing environmentally friendly agricultural chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
